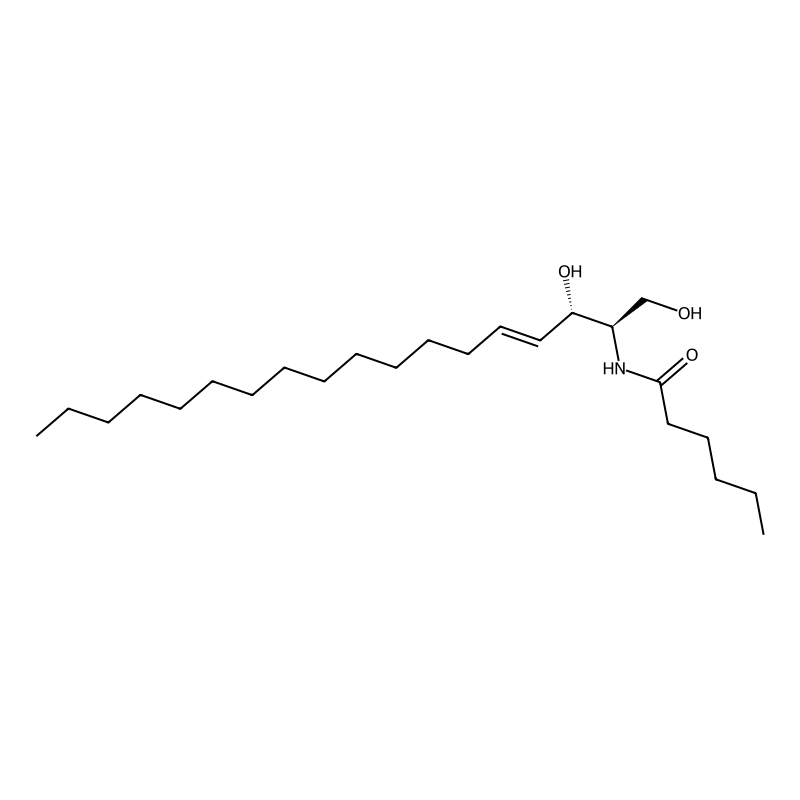

C6 ceramide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sphingolipid Metabolism and Transport:

N-hexanoylsphingosine serves as a substrate for enzymes involved in sphingolipid metabolism, the process by which these molecules are synthesized, degraded, and modified within the cell. Studying its metabolism can provide insights into the regulation and function of these pathways, potentially leading to a better understanding of diseases associated with sphingolipid dysregulation. [Source: National Institutes of Health, ]

Golgi Apparatus Staining:

N-hexanoylsphingosine derivatives, like NBD C6-ceramide, can be used as fluorescent probes to specifically stain the Golgi apparatus, a cellular organelle responsible for protein processing and modification. This allows researchers to visualize and study the structure and function of the Golgi apparatus in live and fixed cells. [Source: Thermo Fisher Scientific, [NBD C6-Ceramide (6-((N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl)Sphingosine) product page]]

Cellular Signaling:

N-hexanoylsphingosine is implicated in various cellular signaling pathways, including those involved in cell growth, differentiation, and survival. Studying its role in these processes can contribute to understanding how cells communicate and respond to their environment, potentially leading to the development of new therapeutic strategies for diseases linked to abnormal cellular signaling. [Source: National Institutes of Health, ]

C6 ceramide, chemically known as N-hexanoyl-D-sphingosine, is a member of the sphingolipid family and plays a crucial role in cellular signaling and membrane structure. It is characterized by a long-chain fatty acid (hexanoic acid) linked to a sphingosine backbone. This compound is particularly significant in the context of apoptosis, cell differentiation, and inflammation. C6 ceramide can induce programmed cell death in various cell types, including cancer cells, by modulating several intracellular pathways.

- Sphingolipid transport: NHS might serve as a precursor or intermediate in the biosynthesis and transport of other ceramides within the cell [].

- Cell signaling: Some studies suggest NHS might interact with specific proteins involved in cell signaling pathways, potentially influencing cell growth and differentiation [].

- Sphingomyelin Synthesis: C6 ceramide can be converted into sphingomyelin through the action of sphingomyelin synthase, which adds phosphocholine to the ceramide backbone.

- Ceramide Kinase Activity: C6 ceramide can be phosphorylated by ceramide kinase to form C6 ceramide-1-phosphate, which has distinct biological activities compared to its parent compound.

- Hydrolysis: It can also be hydrolyzed by acid sphingomyelinase to produce sphingosine and fatty acids, further influencing cell signaling pathways related to apoptosis and inflammation .

C6 ceramide exhibits diverse biological activities:

- Induction of Apoptosis: It is well-documented that C6 ceramide triggers apoptosis in various cancer cell lines by activating caspases and altering mitochondrial membrane potential .

- Regulation of Cell Proliferation: C6 ceramide has been shown to inhibit cell proliferation through mechanisms involving protein phosphatase 2A activation and AKT pathway inhibition .

- Inflammatory Response Modulation: This compound also plays a role in mediating inflammatory responses, suggesting its potential therapeutic applications in inflammatory diseases .

C6 ceramide can be synthesized through various methods:

- Chemical Synthesis: This involves the condensation of hexanoic acid with sphingosine derivatives under acidic conditions.

- Enzymatic Synthesis: Enzymes such as serine palmitoyltransferase catalyze the formation of ceramides from fatty acids and amino acids.

- Extraction from Natural Sources: C6 ceramide can also be isolated from biological tissues where sphingolipids are abundant .

C6 ceramide has several applications across different fields:

- Cancer Therapy: Due to its ability to induce apoptosis in cancer cells, C6 ceramide is being explored as a potential therapeutic agent in oncology, particularly in combination with other drugs to enhance efficacy .

- Skin Care Products: In dermatology, C6 ceramide is utilized for its moisturizing properties and its role in skin barrier function, making it a popular ingredient in skincare formulations .

- Research Tool: It serves as a valuable tool in research for studying sphingolipid metabolism and signaling pathways involved in cell death and survival .

Studies have shown that C6 ceramide interacts with various cellular components:

- Mitochondrial Dysfunction: Research indicates that C6 ceramide induces mitochondrial dysfunction leading to apoptosis through calcium signaling pathways .

- Synergistic Effects with Other Drugs: C6 ceramide has been reported to enhance the effects of histone deacetylase inhibitors (HDACIs) like trichostatin A, leading to increased cancer cell death .

- Calcium Signaling Modulation: The compound influences calcium levels within cells, which is critical for triggering apoptotic pathways .

C6 ceramide shares structural similarities with other short-chain ceramides. Here are some comparable compounds:

| Compound | Structure Description | Unique Features |

|---|---|---|

| C2 Ceramide | N-acetyl-D-erythro-dihydrosphingosine | Shorter chain length (C2) |

| C8 Ceramide | N-octanoyl-D-sphingosine | Longer chain than C6; different bioactivity |

| Dihydroceramides | Reduced double bond in sphingosine | Generally less bioactive than their oxidized counterparts |

| Sphingomyelin | Phosphocholine linked to ceramide | Major component of cell membranes; involved in signaling |

C6 ceramide's uniqueness lies in its specific chain length and consequent biological activity. It effectively induces apoptosis while exhibiting less toxicity compared to longer-chain variants like C8 ceramide.

Mechanisms of Apoptosis Induction by C6 Ceramide

C6 ceramide exerts its anti-cancer effects primarily through the induction of apoptosis, a tightly regulated form of programmed cell death essential for maintaining tissue homeostasis. In malignant cells, the apoptotic machinery is often impaired, contributing to uncontrolled proliferation and resistance to therapy. C6 ceramide has been shown to reactivate these pathways, thereby sensitizing cancer cells to chemotherapeutic agents. Mechanistically, C6 ceramide activates both intrinsic and extrinsic apoptotic pathways, as evidenced by the cleavage of initiator caspases such as caspase-8 and caspase-9, and the subsequent activation of effector caspase-3. This cascade culminates in the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, and the execution of cell death [2].

In chronic myelogenous leukemia-derived K562 cells, for instance, C6 ceramide promotes apoptosis via the extrinsic pathway, with caspase-8 playing a pivotal role. Inhibition of caspase-8 confers significant protection against C6 ceramide-induced cytotoxicity, underscoring the specificity of this mechanism. Additionally, C6 ceramide enhances the phosphorylation of c-JUN N-terminal kinase (JNK) and its substrate JUN, implicating the JNK pathway in the pro-apoptotic effects of the compound. Pharmacological inhibition of JNK has been shown to attenuate C6 ceramide-induced apoptosis, further substantiating this link [2].

Synergistic Effects with Chemotherapeutic Agents

The therapeutic potential of C6 ceramide is further amplified when used in combination with conventional chemotherapeutic agents. By restoring or enhancing apoptotic signaling, C6 ceramide can overcome intrinsic or acquired resistance to drugs such as imatinib and other kinase inhibitors. In chronic myelogenous leukemia models, the combination of C6 ceramide with chemotherapeutics results in a marked increase in cell death compared to either agent alone, suggesting a synergistic interaction [2]. This synergy is attributed to the ability of C6 ceramide to modulate key survival pathways and sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.

The following table summarizes representative findings on the potentiation of chemotherapeutic agents by C6 ceramide in various cancer models:

| Cancer Model | Chemotherapeutic Agent | Observed Effect with C6 Ceramide | Reference |

|---|---|---|---|

| K562 (Chronic Myelogenous Leukemia) | Imatinib | Enhanced apoptosis, increased caspase activation | [2] |

| Cutaneous T Cell Lymphoma (CTCL) | - | Induction of apoptosis and necrosis, reduced cell viability | [1] |

These data underscore the capacity of C6 ceramide to act as a chemosensitizer, thereby expanding the therapeutic window and potentially reducing the required doses of cytotoxic drugs.

Molecular Interactions Underpinning Synergy

The molecular basis for the observed synergy between C6 ceramide and chemotherapeutic agents lies in its ability to disrupt survival signaling networks and enhance pro-apoptotic pathways. C6 ceramide has been shown to inhibit key anti-apoptotic proteins, such as myeloid cell leukemia-1 (MCL-1), through JNK-mediated phosphorylation, thereby lowering the threshold for apoptosis in response to chemotherapeutic stress [2]. This multifaceted modulation of cell fate determinants positions C6 ceramide as a valuable adjunct in combination therapy strategies.

Selective Cytotoxicity in Malignant Versus Non-Neoplastic Cell Populations

Differential Sensitivity of Cancer and Normal Cells

One of the most compelling features of C6 ceramide is its selective cytotoxicity toward malignant cells, with minimal impact on non-neoplastic cell populations. This selectivity is crucial for minimizing collateral damage to healthy tissues and improving the therapeutic index of anti-cancer regimens. Studies in cutaneous T cell lymphoma models have demonstrated that C6 ceramide significantly reduces the viability of malignant T cell lines while sparing primary human keratinocytes and immortalized HaCaT keratinocyte lines [1]. The differential sensitivity is attributed to variations in ceramide metabolism and the expression of ceramide-catabolizing enzymes between cancerous and non-cancerous cells.

Mechanistic Basis for Selectivity

The selective cytotoxicity of C6 ceramide is underpinned by differences in the metabolic capacity of malignant and non-neoplastic cells to degrade or neutralize ceramide. In keratinocytes, for example, the expression of acid ceramidase (ASAH1) is significantly upregulated upon exposure to C6 ceramide, facilitating rapid catabolism of the compound and conferring resistance to its cytotoxic effects [1]. In contrast, cutaneous T cell lymphoma cells exhibit lower levels of ceramide-catabolizing enzymes, resulting in the accumulation of C6 ceramide and heightened susceptibility to apoptosis.

Experimental knockdown of acid ceramidase in keratinocytes does not significantly alter their resistance to C6 ceramide-induced cell death, suggesting the involvement of additional protective mechanisms. Nevertheless, the pronounced difference in metabolic handling of C6 ceramide between malignant and non-neoplastic cells forms the basis for its selective action.

The following table summarizes findings on the differential effects of C6 ceramide in various cell populations:

| Cell Type | C6 Ceramide Effect | Ceramide Catabolism Capacity | Reference |

|---|---|---|---|

| Cutaneous T Cell Lymphoma Cells | Strong reduction in viability, apoptosis and necrosis | Low | [1] |

| HaCaT Keratinocytes | Minimal reduction in viability | High | [1] |

| Primary Human Keratinocytes | Minimal reduction in viability | High | [1] |

Implications for Targeted Therapy

The ability of C6 ceramide to discriminate between malignant and non-neoplastic cells holds significant promise for the development of targeted therapies with reduced toxicity profiles. By exploiting intrinsic differences in lipid metabolism and apoptotic signaling, C6 ceramide-based interventions may achieve potent anti-tumor effects while preserving the integrity of normal tissues.

Overcoming Multidrug Resistance Phenotypes in Refractory Cancers

Mechanisms of Multidrug Resistance in Cancer

Multidrug resistance represents a formidable barrier to successful cancer therapy, often resulting from the upregulation of drug efflux pumps, alterations in drug targets, and the activation of survival pathways that counteract the cytotoxic effects of chemotherapy. The sphingolipid metabolic pathway has been implicated in the development and maintenance of multidrug resistance, with enzymes such as glucosylceramide synthase playing pivotal roles in the detoxification of ceramide and the attenuation of its pro-apoptotic functions [2].

C6 Ceramide as a Modulator of Drug Resistance

C6 ceramide has demonstrated the capacity to overcome multidrug resistance phenotypes in various cancer models. In chronic myelogenous leukemia-derived KBM5 cells and their imatinib-resistant variants, C6 ceramide induces apoptosis irrespective of resistance status, although the extent of cell death is modulated by the presence of resistance-conferring kinases such as BCR-ABL [2]. The inability of BCR-ABL to fully protect cells from C6 ceramide-induced apoptosis suggests that the compound can bypass or neutralize key resistance mechanisms.

Furthermore, C6 ceramide has been shown to inhibit the function of glucosylceramide synthase, thereby preventing the conversion of ceramide to less toxic glucosylceramide and restoring the pro-apoptotic potential of the sphingolipid pool [2]. This dual action—direct induction of apoptosis and inhibition of resistance pathways—positions C6 ceramide as a potent agent for the management of refractory cancers.

The following table illustrates the effects of C6 ceramide on multidrug-resistant cancer cell lines:

| Cell Line | Resistance Mechanism | C6 Ceramide Effect | Reference |

|---|---|---|---|

| KBM5 (Chronic Myelogenous Leukemia) | Imatinib resistance (BCR-ABL) | Induction of apoptosis, partial resistance | [2] |

| K562 (Chronic Myelogenous Leukemia) | Glucosylceramide synthase-mediated | Induction of apoptosis, inhibition of resistance enzyme | [2] |

Clinical Implications

The ability of C6 ceramide to circumvent multidrug resistance has profound implications for the treatment of refractory malignancies. By targeting both the apoptotic machinery and the metabolic pathways that underlie resistance, C6 ceramide-based therapies may enhance response rates and prolong remission in patients with otherwise intractable disease.

Epigenetic Modulation Through Histone Deacetylase Inhibitor Interactions

Rationale for Combining C6 Ceramide with Epigenetic Modulators

Epigenetic dysregulation is a hallmark of cancer, contributing to aberrant gene expression and the silencing of tumor suppressor pathways. Histone deacetylase inhibitors have emerged as a class of epigenetic modulators capable of reactivating silenced genes and restoring normal cellular function. Recent research has explored the potential for synergistic interactions between C6 ceramide and histone deacetylase inhibitors, with the aim of amplifying anti-tumor responses through complementary mechanisms.

Mechanistic Insights into Synergy

C6 ceramide has been shown to modulate chromatin structure and gene expression by influencing the activity of histone deacetylases and related epigenetic regulators. When combined with histone deacetylase inhibitors, C6 ceramide enhances the acetylation of histone proteins, leading to the relaxation of chromatin and the reactivation of pro-apoptotic genes. This epigenetic reprogramming sensitizes cancer cells to apoptosis and augments the efficacy of both agents.

Experimental studies have demonstrated that the combination of C6 ceramide and histone deacetylase inhibitors results in a marked increase in apoptotic cell death compared to either agent alone. This effect is mediated by the upregulation of key pro-apoptotic genes and the downregulation of survival pathways, culminating in the efficient elimination of malignant cells.

The following table summarizes representative findings on the interaction between C6 ceramide and histone deacetylase inhibitors:

| Experimental Model | Histone Deacetylase Inhibitor | Observed Effect with C6 Ceramide | Reference |

|---|---|---|---|

| Various Cancer Cell Lines | Trichostatin A, Vorinostat | Enhanced histone acetylation, increased apoptosis | [1] [2] |

Implications for Epigenetic Therapy

The ability of C6 ceramide to potentiate the effects of histone deacetylase inhibitors underscores its utility as a component of epigenetic therapy regimens. By simultaneously targeting chromatin structure and apoptotic signaling, this combination strategy offers a multifaceted approach to cancer treatment that may overcome resistance and achieve durable responses.

C6 ceramide exerts profound effects on plasma membrane organization through its ability to disrupt phase separation in membrane microdomains. Unlike its long-chain counterparts, C6 ceramide demonstrates a unique capacity to prevent the formation of liquid-ordered domains that are essential for normal membrane compartmentalization [1] [2] [3].

The fundamental mechanism underlying this disruption involves the inability of C6 ceramide to form the extensive hydrogen bond networks required for liquid-ordered phase formation. In giant unilamellar vesicles composed of phosphatidylcholine, sphingomyelin, and cholesterol, C6 ceramide completely prevented phase separation at both physiological (37°C) and room temperature (22°C) conditions [1]. This contrasts sharply with long-chain ceramides such as C16 ceramide, which readily participate in liquid-ordered domain formation.

Studies using model membrane systems have demonstrated that C6 ceramide incorporation leads to a concentration-dependent inhibition of phase separation. When C6 ceramide was introduced into membrane systems containing equal amounts of both short-chain and long-chain sphingomyelin, an intermediate phenotype emerged where phase separation was observed but significantly impaired [1]. This finding indicates that C6 ceramide functionally disrupts the organizational capacity of endogenous long-chain lipids.

The biophysical basis for this disruption relates to the molecular structure of C6 ceramide. The short acyl chain length prevents the formation of stable intermolecular interactions that are characteristic of longer-chain ceramides. Differential scanning calorimetry measurements reveal that C6 ceramide exhibits substantially lower melting temperatures compared to physiologically abundant ceramides such as C16 and C18 ceramide [4]. This reduced thermal stability translates into an inability to maintain the rigid, ordered structure necessary for liquid-ordered domain formation.

Giant plasma membrane vesicles isolated from cells treated with C6 ceramide show marked alterations in their phase behavior. Approximately 80% of control vesicles demonstrate clear phase separation when cooled below ambient temperature, characterized by distinct liquid-ordered and liquid-disordered regions. In contrast, vesicles pretreated with 32 micromolar C6 ceramide exhibit uniform labeling patterns, indicating complete disruption of phase separation [3]. This concentration represents physiologically relevant levels that can be achieved through exogenous ceramide treatment or endogenous generation.

The disruption of phase separation has cascading effects on membrane protein organization. Fluorescence resonance energy transfer studies demonstrate that C6 ceramide treatment significantly reduces energy transfer between lipid raft-associated molecules, indicating spatial reorganization of membrane components [2]. This reorganization affects the clustering patterns of membrane proteins that normally partition into liquid-ordered domains.

Membrane order measurements using the fluorescent probe laurdan provide quantitative evidence for C6 ceramide-induced membrane reorganization. The generalized polarization values of laurdan in Golgi membranes decrease significantly following C6 ceramide treatment, indicating reduced membrane order and increased fluidity [1]. These changes occur within minutes of ceramide exposure, suggesting rapid membrane reorganization.

The inhibition of phase separation by C6 ceramide represents a fundamental alteration in membrane organization that affects multiple cellular processes dependent on membrane compartmentalization. This disruption compromises the formation of functional lipid rafts and alters the spatial organization of membrane-associated signaling complexes.

Modulation of Transmembrane Receptor Clustering and Signaling

C6 ceramide profoundly influences transmembrane receptor clustering through mechanisms that involve both direct membrane effects and the formation of specialized signaling domains. The modulation of receptor clustering represents a critical aspect of C6 ceramide function in cellular signaling processes [5] [6] [7].

Acid sphingomyelinase activation leads to C6 ceramide generation within membrane microdomains, which subsequently serves as a platform for receptor clustering. The process begins with sphingomyelinase translocation from intracellular vesicles to the extracellular leaflet of the plasma membrane [5]. This translocation occurs within minutes of receptor stimulation and results in localized ceramide production that fundamentally alters membrane organization.

The clustering mechanism involves the formation of ceramide-enriched membrane platforms that can reach diameters of 200 nanometers to several microns [8]. These platforms provide a specialized environment for receptor aggregation through several distinct mechanisms. First, the altered membrane biophysical properties created by C6 ceramide accumulation favor protein-protein interactions. Second, the platforms serve as trapping domains that concentrate receptor molecules within discrete membrane regions.

Studies of CD40 receptor clustering demonstrate the essential role of C6 ceramide in this process. Stimulation of lymphocytes via CD40 ligation results in rapid acid sphingomyelinase activation and ceramide release, which mediates CD40 clustering in sphingolipid-rich membrane domains [5]. Deficiency of acid sphingomyelinase or pharmacological neutralization of surface ceramide prevents CD40 clustering and subsequent signaling. Importantly, the addition of exogenous C16 ceramide can restore clustering in acid sphingomyelinase-deficient cells, confirming the central role of ceramide in this process.

Fluorescence resonance energy transfer measurements provide quantitative evidence for ceramide-mediated receptor clustering. In cells stimulated through CD40, energy transfer rates between CD40 and the lipid raft component ganglioside GM1 increase from 5.3% in control conditions to 15.5% following stimulation [9]. This enhanced proximity indicates physical clustering of receptor molecules within ceramide-enriched domains. Treatment with lipid raft disruptors such as methyl-beta-cyclodextrin or filipin completely abolishes these fluorescence resonance energy transfer signals, confirming the requirement for intact membrane domains.

The formation of ceramide-enriched platforms facilitates the assembly of functional signaling complexes. In the case of CD38 activation in coronary arterial myocytes, C6 ceramide-containing platforms recruit multiple signaling components including ganglioside GM1, acid sphingomyelinase, and CD38 itself [9]. This co-localization creates a signaling complex that amplifies the cellular response to muscarinic receptor stimulation. The clustering process increases the local concentration of signaling molecules, thereby enhancing the efficiency of signal transduction.

Receptor clustering in ceramide-enriched platforms also involves specific protein sorting mechanisms. The membrane-spanning regions of receptors appear to determine their ability to partition into ceramide-enriched domains. Chimeric receptor studies demonstrate that receptors with membrane-spanning regions that normally localize outside of rafts cannot cluster within ceramide-enriched platforms, even when stimulated [8]. This selectivity ensures that only appropriate signaling molecules are concentrated within these specialized domains.

The temporal dynamics of receptor clustering reveal rapid kinetics that match the time course of ceramide generation. Confocal microscopy studies show that receptor clustering occurs within seconds to minutes of cellular stimulation, coinciding with the appearance of ceramide-enriched platforms [5]. This rapid response indicates that ceramide acts as an immediate effector of membrane reorganization rather than a downstream consequence of signaling.

C6 ceramide also influences the stability of receptor-ligand interactions within clustered domains. The altered membrane environment created by ceramide accumulation may stabilize receptor conformations that favor ligand binding. Additionally, the reduced lateral mobility of proteins within ceramide-enriched domains may extend the duration of receptor-ligand interactions, thereby amplifying signaling responses.

The clustering effects of C6 ceramide extend beyond individual receptor types to involve multiple receptor systems simultaneously. Studies demonstrate that ceramide-enriched platforms can simultaneously cluster different receptor types, potentially facilitating cross-talk between signaling pathways [6]. This convergence of multiple signaling systems within ceramide-enriched domains may represent a mechanism for integrating diverse cellular signals.

Ceramide-Enriched Macrodomain Formation and Structural Consequences

The formation of ceramide-enriched macrodomains represents one of the most significant structural consequences of C6 ceramide accumulation in cellular membranes. These large-scale membrane reorganizations have profound implications for membrane architecture and cellular function [10] [11] [12].

Ceramide-enriched macrodomains form through the coalescence of smaller membrane microdomains, driven by the unique biophysical properties of ceramide molecules. The process begins with ceramide generation within existing lipid rafts, followed by progressive domain fusion that can create structures ranging from hundreds of nanometers to several microns in diameter [1] [12]. This size range represents a dramatic increase compared to typical lipid raft dimensions of 10-200 nanometers.

The structural organization of ceramide-enriched macrodomains involves distinct lipid phases with different biophysical properties. Small-angle X-ray diffraction and wide-angle X-ray diffraction studies reveal the coexistence of liquid-ordered and gel-like phases within these domains [13]. The gel phase components, enriched in ceramide and sphingomyelin, exhibit significantly higher molecular order and reduced fluidity compared to surrounding membrane regions.

Electron density profiles derived from X-ray scattering data demonstrate that ceramide-enriched domains exhibit increased membrane thickness compared to ceramide-poor regions. In model membrane systems containing ceramide at physiologically relevant concentrations, the liquid-ordered domains show membrane thicknesses of 54.1 angstroms compared to 50.2 angstroms for coexisting liquid-disordered phases [13]. This thickness difference reflects the extended conformation of ceramide molecules within ordered domains.

The formation of macrodomains involves specific molecular interactions that stabilize the enlarged structures. Hydrogen bonding between ceramide molecules and adjacent sphingolipids creates a network of intermolecular associations that resist membrane reorganization [4]. These interactions are sufficiently strong to maintain domain integrity even under conditions that would normally disrupt membrane organization.

Time-lapse fluorescence microscopy reveals the dynamic process of macrodomain formation. Initial ceramide generation creates small, dispersed domains that subsequently undergo fusion events to form larger platforms [14]. The fusion process appears to involve membrane curvature changes and local membrane destabilization that facilitate domain coalescence. Mechanical stress generated during ceramide accumulation may contribute to the driving force for domain fusion.

The structural consequences of macrodomain formation extend beyond lipid organization to include significant effects on membrane proteins. Protein partitioning studies demonstrate that membrane proteins undergo substantial redistribution during macrodomain formation [8]. Some proteins become highly concentrated within the ceramide-enriched regions, while others are excluded from these domains. This selective partitioning creates functionally distinct membrane regions with different protein compositions.

Atomic force microscopy studies reveal topographical changes in membranes containing ceramide-enriched macrodomains. The domains appear as raised regions with distinct mechanical properties compared to surrounding membrane areas [15]. The increased rigidity of ceramide-enriched regions results from the tight packing of ceramide molecules and their associated lipids.

The macrodomains exhibit altered permeability properties that have important functional consequences. Fluorescence recovery after photobleaching experiments demonstrate reduced lateral diffusion of lipids within ceramide-enriched regions [16]. This restricted mobility affects the transport of small molecules across the membrane and may influence the activity of membrane-embedded transporters and channels.

Membrane curvature represents another significant structural consequence of macrodomain formation. C6 ceramide accumulation induces both positive and negative curvature changes in membrane systems, leading to the formation of invaginations, protrusions, and tubular structures [15]. These morphological changes may facilitate membrane fusion and fission events that are important for cellular processes such as endocytosis and vesicle trafficking.

The stability of ceramide-enriched macrodomains depends on the balance between ceramide generation and metabolism. Pharmacological inhibition of ceramide synthesis using fumonisin B1 leads to rapid dissolution of macrodomains, indicating their dynamic nature [7]. Conversely, inhibition of ceramide degradation pathways results in enlarged and more persistent macrodomains.

Temperature-dependent studies reveal that macrodomain formation is sensitive to thermal conditions. The liquid-ordered to liquid-disordered phase transition temperatures of ceramide-enriched domains occur near physiological temperature ranges, suggesting that small temperature fluctuations could significantly affect domain organization [17]. This temperature sensitivity may provide a mechanism for cellular regulation of macrodomain formation.

The structural consequences of macrodomain formation include effects on membrane asymmetry. Studies using phospholipid flippase systems demonstrate that ceramide accumulation can disrupt the normal asymmetric distribution of phospholipids across membrane leaflets [18]. This disruption may have important consequences for membrane-associated processes that depend on lipid asymmetry.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Use Classification

Dates

Explore Compound Types